3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride
Overview
Description
It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its unique chemical properties and potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out without solvents at room temperature or with solvents at elevated temperatures. Industrial production methods often involve the use of efficient and scalable processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of different substituted derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical properties. It is also used in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride can be compared with other similar compounds, such as other carbothioamide derivatives. These compounds share similar chemical structures but may have different chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Similar compounds include:
- N-Phenylcarbothioamide
- N-Methylcarbothioamide
- N,N-Dimethylcarbothioamide
Properties
IUPAC Name |
3-[(dimethylamino)methyl]benzenecarbothioamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.ClH/c1-12(2)7-8-4-3-5-9(6-8)10(11)13;/h3-6H,7H2,1-2H3,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCLLNGQEIROSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C(=S)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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